molecular formula C14H16N4S B5804731 N-6-quinoxalinyl-1-piperidinecarbothioamide

N-6-quinoxalinyl-1-piperidinecarbothioamide

Cat. No. B5804731
M. Wt: 272.37 g/mol
InChI Key: VRUUSWZWANOVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-6-quinoxalinyl-1-piperidinecarbothioamide, also known as QX-314, is a chemical compound that has gained attention in scientific research due to its unique properties. QX-314 is a membrane-impermeable lidocaine derivative that can selectively target and block sodium channels in nerve cells. This ability has led to its use in studies related to pain management and anesthesia.

Mechanism of Action

N-6-quinoxalinyl-1-piperidinecarbothioamide works by selectively blocking sodium channels in nerve cells. Sodium channels are responsible for the transmission of electrical signals in nerve cells, and their inhibition can lead to a decrease in pain perception. N-6-quinoxalinyl-1-piperidinecarbothioamide is unique in that it is membrane-impermeable, meaning that it cannot penetrate cell membranes. This property allows it to selectively target nerve cells that are located near the site of administration.
Biochemical and Physiological Effects:
N-6-quinoxalinyl-1-piperidinecarbothioamide has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that N-6-quinoxalinyl-1-piperidinecarbothioamide can block the transmission of pain signals in nerve cells, leading to a decrease in pain perception. N-6-quinoxalinyl-1-piperidinecarbothioamide has also been shown to have anti-inflammatory effects, which may contribute to its pain-relieving properties.

Advantages and Limitations for Lab Experiments

N-6-quinoxalinyl-1-piperidinecarbothioamide has a number of advantages for use in lab experiments. Its selective blocking of sodium channels in nerve cells allows for the study of pain perception and the development of new approaches to pain management. However, its membrane-impermeable nature limits its use to nerve cells that are located near the site of administration. Additionally, N-6-quinoxalinyl-1-piperidinecarbothioamide has a short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are a number of future directions for research related to N-6-quinoxalinyl-1-piperidinecarbothioamide. One potential area of study is the development of new approaches to pain management using N-6-quinoxalinyl-1-piperidinecarbothioamide. Another area of research is the study of the effects of N-6-quinoxalinyl-1-piperidinecarbothioamide on other types of ion channels in nerve cells. Additionally, the development of new methods for administering N-6-quinoxalinyl-1-piperidinecarbothioamide may expand its usefulness in lab experiments.

Synthesis Methods

N-6-quinoxalinyl-1-piperidinecarbothioamide can be synthesized through a multi-step process that involves the reaction of quinoxaline-2-carboxylic acid with piperidine and thionyl chloride to produce the intermediate compound, N-6-quinoxalinyl-1-piperidinecarboxamide. This intermediate is then treated with hydrogen sulfide to form the final product, N-6-quinoxalinyl-1-piperidinecarbothioamide.

Scientific Research Applications

N-6-quinoxalinyl-1-piperidinecarbothioamide has been used in various scientific research studies due to its ability to selectively block sodium channels in nerve cells. This property has made it a valuable tool in the study of pain management and anesthesia. N-6-quinoxalinyl-1-piperidinecarbothioamide has been used in studies to investigate the role of sodium channels in pain perception and to develop new approaches to pain management.

properties

IUPAC Name

N-quinoxalin-6-ylpiperidine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4S/c19-14(18-8-2-1-3-9-18)17-11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUUSWZWANOVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)NC2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Smssf-0625072

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